molecular formula C21H27N3O5S B2436407 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 896263-42-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No. B2436407
CAS RN: 896263-42-6
M. Wt: 433.52
InChI Key: VVRKHLVZZHADRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha 1A/D-adrenergic Receptor Blocking Properties

Romeiro et al. (2011) discovered a novel compound, LASSBio-772, showing potent and selective antagonistic properties against alpha 1A/1D adrenoceptors (ARs). LASSBio-772 demonstrated high affinity for alpha 1A-AR and alpha 1D-AR subtypes, indicating potential applications in conditions related to these receptors (Romeiro et al., 2011).

Structural Analysis and Computational Studies

Kumara et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives. This research provides insights into the molecular properties and potential reactivity of such compounds (Kumara et al., 2017).

Anti-Malarial Activity

Cunico et al. (2009) reported the anti-malarial activity of certain piperazine derivatives, highlighting the significance of specific molecular features in developing effective anti-malarial agents (Cunico et al., 2009).

5-HT7 Receptor Antagonism

Yoon et al. (2008) prepared and evaluated piperazine derivatives as 5-HT7 receptor antagonists, with some compounds showing significant activity. These findings suggest potential applications in conditions mediated by the 5-HT7 receptor (Yoon et al., 2008).

Dopamine D3 Receptor Affinity

Leopoldo et al. (2002) investigated the structure-affinity relationship of N-phenylpiperazine derivatives, identifying several compounds with high affinity for dopamine D3 receptors. This research is relevant for developing therapies targeting dopamine-related disorders (Leopoldo et al., 2002).

Antidepressant Activity

Hvenegaard et al. (2012) explored the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver enzymes. This study provides valuable insights into the metabolic pathways and potential therapeutic applications of similar compounds (Hvenegaard et al., 2012).

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) synthesized and evaluated N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides for antiproliferative and anti-HIV activities, revealing significant effects against certain human tumor-derived cell lines (Al-Soud et al., 2010).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-27-18-6-4-17(5-7-18)23-9-11-24(12-10-23)19(14-22-30(2,25)26)16-3-8-20-21(13-16)29-15-28-20/h3-8,13,19,22H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKHLVZZHADRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.